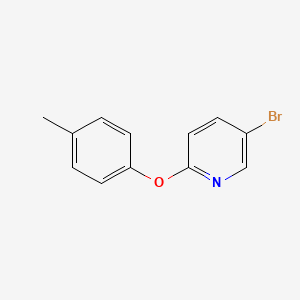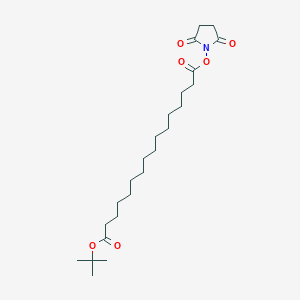
Succinimidyl tert-butyl hexadecandioate
描述
Succinimidyl tert-butyl hexadecandioate is a chemical compound with the molecular formula C24H41NO6 and a molecular weight of 439.6 g/mol . It is primarily used in scientific research, particularly in bioconjugation techniques, due to its ability to link biomolecules such as antibodies, proteins, or peptides to various surfaces or other biomolecules.
准备方法
The synthesis of succinimidyl tert-butyl hexadecandioate involves the preparation of tert-butyl ester hexadecanedioic acid. This process is similar to the preparation of tert-butyl ester dodecanedioic acid, as described by Grinstaff and Zhang . The hexadecanedioic acid is suspended in tetrahydrofuran under ice-cooling, followed by the addition of tert-butanol and other reagents to form the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions for large-scale production.
化学反应分析
Succinimidyl tert-butyl hexadecandioate undergoes various chemical reactions, including substitution reactions. It acts as a crosslinking agent, enabling the conjugation of biomolecules. Common reagents used in these reactions include fluorophores for immunolabeling, drugs or imaging agents for drug delivery, and biomolecules for biosensor development. The major products formed from these reactions are hybrid molecules with desired properties, such as labeled antibodies or immobilized proteins.
科学研究应用
Succinimidyl tert-butyl hexadecandioate has versatile applications in scientific research:
作用机制
The mechanism of action of succinimidyl tert-butyl hexadecandioate involves its role as a crosslinking agent. It forms covalent bonds with biomolecules, enabling their attachment to various surfaces or other biomolecules. This process involves the formation of stable amide bonds between the succinimidyl ester group and primary amines on the target biomolecules.
相似化合物的比较
Succinimidyl tert-butyl hexadecandioate is unique due to its specific structure and reactivity. Similar compounds include other succinimidyl esters and tert-butyl esters used in bioconjugation techniques . These compounds share similar functional groups but may differ in their chain lengths, molecular weights, and specific applications . The unique combination of the succinimidyl ester and tert-butyl ester groups in this compound provides distinct advantages in terms of stability and reactivity .
属性
IUPAC Name |
1-O-tert-butyl 16-O-(2,5-dioxopyrrolidin-1-yl) hexadecanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H41NO6/c1-24(2,3)30-22(28)16-14-12-10-8-6-4-5-7-9-11-13-15-17-23(29)31-25-20(26)18-19-21(25)27/h4-19H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUJWQYZAHOPUQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCCCCCCCCCCCCCC(=O)ON1C(=O)CCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H41NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701160341 | |
| Record name | 1-(1,1-Dimethylethyl) 16-(2,5-dioxo-1-pyrrolidinyl) hexadecanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701160341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
439.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
843666-28-4 | |
| Record name | 1-(1,1-Dimethylethyl) 16-(2,5-dioxo-1-pyrrolidinyl) hexadecanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=843666-28-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(1,1-Dimethylethyl) 16-(2,5-dioxo-1-pyrrolidinyl) hexadecanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701160341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


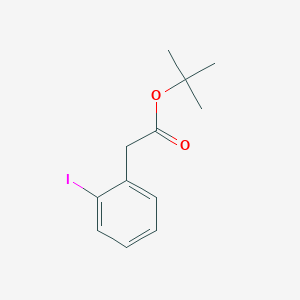
![4,4,5,5-Tetramethyl-2-[2-(2-methylpropyl)phenyl]-1,3,2-dioxaborolane](/img/structure/B1397921.png)
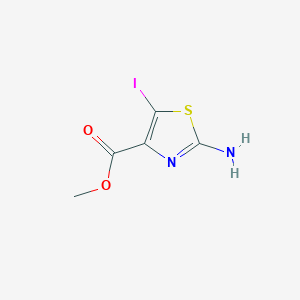
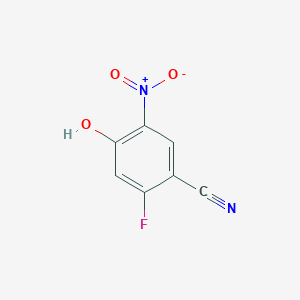
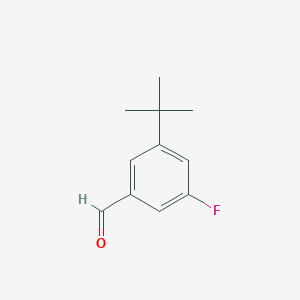
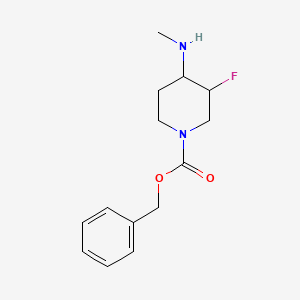
![Ethyl 5-methyl-1H-pyrrolo[3,2-B]pyridine-2-carboxylate](/img/structure/B1397932.png)
![Ethyl 5-chloro-3-iodo-1H-pyrrolo[2,3-B]pyridine-2-carboxylate](/img/structure/B1397934.png)
![2'-Methyl-2-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1397935.png)
![3-[2-(Oxan-2-yloxy)ethoxy]-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde](/img/structure/B1397937.png)
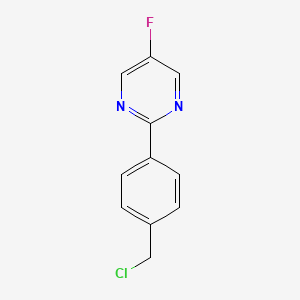
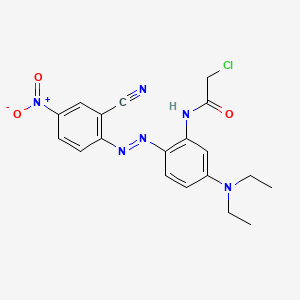
![4-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1397942.png)
